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Compound of Interest

Compound Name: 6-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1300161

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of 6-Chloropyrido[2,3-b]pyrazine. This heterocyclic
compound serves as a valuable building block in medicinal chemistry, particularly in the
development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

6-Chloropyrido[2,3-b]pyrazine is a bicyclic heteroaromatic compound containing a pyridine
ring fused to a pyrazine ring, with a chlorine substituent at the 6-position.
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Table 1: Physicochemical Properties of 6-Chloropyrido[2,3-b]pyrazine
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Property Value Reference(s)
CAS Number 68236-03-3 [1]
Molecular Formula C7H4CINs [1]
Molecular Weight 165.58 g/mol [2]
Appearance White solid [3]
Melting Point 159 °C [3]
Boiling Point 286.4 °C at 760 mmHg [2]
Purity >98% [1]

Room temperature, sealed in a
Storage _ [1]
dry environment

Spectroscopic Data

Table 2: Spectroscopic Data for 6-Chloropyrido[2,3-b]pyrazine

Technique Data Reference(s)

59.0 (s, 1H), 8.88 (s, 1H), 8.36

1H NMR (CDCls) (d, 1H, J=8Hz), 7.67 (d, 1H, [3]
J=8Hz)

Mass Spec (LC-MS, ESI) m/z 167.0 (M+1) [3]
Data not available for the

13C NMR N
specific compound.
Data not available for the

IR Spectrum -
specific compound.

Synthesis

A common and efficient method for the synthesis of 6-Chloropyrido[2,3-b]pyrazine involves
the condensation of 6-chloro-2,3-diaminopyridine with glyoxal.[3]
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Experimental Protocol: Synthesis of 6-Chloropyrido[2,3-
b]pyrazine.[3]

Materials:

6-chloro-2,3-diaminopyridine (1 g, 6.96 mmol)

Glyoxal (40% in water, 0.84 mL, 18.1 mmol)

Tetrahydrofuran (THF) (15 mL)

Ethyl acetate (30 mL)

Saturated sodium carbonate (Naz2COs) solution

Magnesium sulfate (MgSQOa)

Procedure:

¢ Dissolve 6-chloro-2,3-diaminopyridine in THF at room temperature.

o Add glyoxal to the solution and stir the reaction mixture at room temperature for 2 hours.
e Monitor the reaction progress by RP-HPLC.

o Upon completion, evaporate the THF under vacuum.

¢ Re-dissolve the residue in ethyl acetate.

e Wash the organic phase twice with a saturated Na=COs solution.

» Dry the organic phase over MgSOa4 and evaporate the solvent under vacuum to yield the
product as a white solid.

Yield: Approximately 1.15 g (100%).[3]
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Synthesis workflow for 6-Chloropyrido[2,3-b]pyrazine.
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Applications in Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with
derivatives showing a wide range of biological activities. 6-Chloropyrido[2,3-b]pyrazine is a
key intermediate for the synthesis of these derivatives.

Kinase Inhibition

Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various kinases,
playing a role in cancer and other diseases.

» TGF-[3 Receptor Kinase Inhibition: Certain derivatives of pyrido[2,3-b]pyrazine have been
investigated as inhibitors of Transforming Growth Factor-beta (TGF-3) receptor kinases,
which are implicated in tumor growth and metastasis.[4]

o EGFR Inhibition in Erlotinib-Resistant Cancers: Novel pyrido[2,3-b]pyrazines have shown
efficacy against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, suggesting
a potential to overcome drug resistance.[5] One such compound, 7n, exhibited ICso values of
0.09 uM and 0.15 uM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell
lines, respectively.[5]
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Inhibition of cancer signaling pathways.

Antimicrobial Activity

Derivatives of the parent pyrido[2,3-b]pyrazine scaffold have demonstrated significant

antifungal and antibacterial properties.

Table 3: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives
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Compound Organism Activity Value Reference(s)
Compound X2 Botrytis cinerea ECso 0.69 mg/L
Compound X2 Phomopsis sp. ECso 1.12 mg/L
Xanthomonas
Compound X3 oryzae pv. ECso 0.13 mg/L
oryzicola
o Staphylococcus
Derivative 1 MIC 0.078 mg/mL
aureus
Derivative 1 Bacillus cereus MIC 0.078 mg/mL

Other Therapeutic Areas

e TRPV1 Antagonism: Pyrido[2,3-b]pyrazines have been developed as antagonists of the
Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[6]

e Human Cytomegalovirus (HCMV) Inhibition: A series of pyrido[2,3-b]pyrazine derivatives
have been identified as potent non-nucleoside inhibitors of HCMV DNA polymerase.[7]
Compound 27 from this series showed an ECso of 0.33 uM.[7]

Experimental Protocols for Biological Assays
Antibacterial Susceptibility Testing (Agar Well Diffusion
Method)[8]

o Media Preparation: Prepare and sterilize Mueller-Hinton agar.

¢ Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard.

o Plate Inoculation: Evenly spread the inoculum onto the agar plates.

o Well Preparation: Create 6 mm wells in the agar.
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e Compound Application: Add 100 pL of the test compound solution to each well. Use a
standard antibiotic and solvent as positive and negative controls.

 Incubation: Incubate plates at 37°C for 18-24 hours.

e Analysis: Measure the diameter of the zone of inhibition.

Antifungal Activity Assay (Mycelial Growth Rate Method)
[9]

Media Preparation: Prepare potato dextrose agar (PDA) plates containing various

concentrations of the test compound.

Inoculation: Place a mycelial plug of the test fungus in the center of each plate.

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).

Analysis: Measure the colony diameter at regular intervals and calculate the percentage of
growth inhibition compared to a control plate without the compound.

Safety and Handling

For detailed safety information, refer to the Safety Data Sheet (SDS) for 6-chloropyrido[3,2-
b]lpyrazine.[8] General precautions include:

e Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves,
safety glasses).

e Avoid breathing dust. Use in a well-ventilated area.
» Store in a tightly closed container in a dry and well-ventilated place.

This document is intended for research purposes only and not for medical or consumer use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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